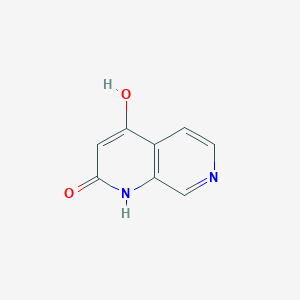

4-Hydroxy-1,7-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-8(12)10-6-4-9-2-1-5(6)7/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUIMHFSJVDAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=O)N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716255 | |

| Record name | 4-Hydroxy-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54920-76-2 | |

| Record name | 4-Hydroxy-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 1,7 Naphthyridin 2 1h One and Its Analogues

Classical Cyclization Reactions for Naphthyridinone Core Construction

Traditional methods for building the naphthyridinone core often rely on the condensation and subsequent cyclization of appropriately substituted pyridine (B92270) precursors. These reactions, while foundational, remain relevant in contemporary organic synthesis.

Gould-Jacobs Reaction Strategies

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be adapted for the preparation of naphthyridinones. wikipedia.org The reaction typically involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgnih.gov The process begins with the substitution of the alkoxy group by the amino group of the pyridine, forming an anilidomethylenemalonic ester intermediate. Subsequent heating induces an intramolecular cyclization, leading to the formation of the second ring of the naphthyridine system. wikipedia.org

This methodology has been successfully applied to the synthesis of various naphthyridine isomers. For instance, the reaction between 3-aminopyridine (B143674) and diethyl methylenemalonate, followed by thermal cyclization, affords a 1,5-naphthyridine (B1222797) derivative. nih.gov While specific examples leading directly to 4-hydroxy-1,7-naphthyridin-2(1H)-one are not extensively documented in readily available literature, the general principles of the Gould-Jacobs reaction suggest its applicability. The choice of a suitably substituted aminopyridin-2-one as the starting material would be a logical approach to construct the desired 1,7-naphthyridin-2(1H)-one core. The reaction conditions, particularly the cyclization temperature, are crucial and often require optimization to achieve good yields. ablelab.eu Microwave irradiation has been shown to significantly shorten reaction times and improve yields in related quinoline (B57606) syntheses. ablelab.eu

| Starting Material (Example) | Reagent | Key Transformation | Product (Analogous) |

| 3-Aminopyridine | Diethyl methylenemalonate | Condensation and thermal cyclization | 1,5-Naphthyridine derivative nih.gov |

Friedländer Condensation Approaches

The Friedländer synthesis is a powerful tool for the construction of quinolines and their heterocyclic analogues, including naphthyridines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.orgorganic-chemistry.org This condensation is typically catalyzed by either acid or base and is followed by a cyclodehydration to form the fused pyridine ring. connectjournals.com

This approach has been demonstrated to be effective for the synthesis of 1,7-naphthyridines. For example, the Friedländer condensation of 3-amino-4-acetylpyridine with another ketone can produce a 2,4-disubstituted 1,7-naphthyridine (B1217170). researchgate.net Furthermore, the self-condensation of 3-amino-4-acetylpyridine has been reported to yield a dimeric 1,7-naphthyridine product in high yield. researchgate.net To synthesize the target molecule, this compound, a plausible strategy would involve the reaction of a 3-aminopyridine-4-carboxaldehyde or a related derivative with a reagent that can provide the C2 and C3 atoms of the new ring, such as an α-keto ester or a malonic acid derivative, under appropriate cyclization conditions. Various catalysts, including Lewis acids and ionic liquids, have been employed to promote the Friedländer condensation, often leading to improved yields and milder reaction conditions. connectjournals.comnih.gov

| Starting Material 1 | Starting Material 2 | Product (Analogous) |

| 3-Amino-4-acetylpyridine | Ketone | 2,4-Disubstituted 1,7-naphthyridine researchgate.net |

| 2-Aminonicotinaldehyde | Active methylene (B1212753) compound | 1,8-Naphthyridine (B1210474) derivative nih.gov |

Skraup Reaction Modifications

The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net This reaction can be adapted for the synthesis of naphthyridines by using an aminopyridine as the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to form the aromatic naphthyridine ring system.

While the archetypal Skraup reaction is known for its often vigorous nature, modifications have been developed to improve its safety and yield. researchgate.net The use of milder oxidizing agents and alternative catalysts can lead to cleaner reactions. This methodology has been used in the synthesis of various naphthyridine isomers. For instance, 3-aminopyridine can be used to synthesize 1,5-naphthyridines. nih.gov Although direct synthesis of this compound via a Skraup-type reaction is not prominently reported, the general strategy could potentially be applied by selecting a suitable aminopyridinone precursor.

| Starting Material (Example) | Reagents | Product (Analogous) |

| 3-Aminopyridine | Glycerol, sulfuric acid, oxidizing agent | 1,5-Naphthyridine nih.gov |

Conrad-Limpach Reaction Pathways Utilizing Meldrum's Acid

The Conrad-Limpach reaction is another established method for the synthesis of 4-hydroxyquinolines, which involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction can be performed under thermal conditions, often at high temperatures. nih.gov A significant modification of this reaction involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in place of β-ketoesters. nih.gov This variation offers advantages in terms of reactivity and can lead to the formation of 4-hydroxynaphthyridinones.

The reaction of an aminopyridine with Meldrum's acid typically proceeds through the formation of an enamine intermediate. Subsequent thermal cyclization of this intermediate, often in a high-boiling solvent like Dowtherm A, leads to the formation of the naphthyridinone core with the elimination of acetone (B3395972) and carbon dioxide. nih.gov This approach has been successfully employed for the synthesis of 8-hydroxy-1,5-naphthyridinones from 3-aminopyridine derivatives. nih.gov By analogy, the use of an appropriately substituted aminopyridin-2-one with Meldrum's acid could provide a viable route to this compound.

Advanced Synthetic Transformations

In addition to classical cyclization methods, more advanced synthetic strategies, such as cycloaddition reactions, have been explored for the construction of the naphthyridine framework. These methods can offer novel pathways to complex analogues and provide access to diverse substitution patterns.

Cycloaddition Reactions (e.g., Povarov Reaction, [3+2] Cycloadditions)

The Povarov reaction is a formal aza-Diels-Alder reaction that typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene to form tetrahydroquinoline derivatives. wikipedia.orgeurekaselect.com This reaction can be adapted for the synthesis of tetrahydro-naphthyridines by using an imine derived from an aminopyridine. The resulting tetrahydro-naphthyridine can then be oxidized to the corresponding aromatic naphthyridine. Lewis acids are often used to catalyze the Povarov reaction. mdpi.com While this reaction has been studied for the synthesis of 1,5-naphthyridine derivatives, its application to the 1,7-naphthyridine system is less common but conceptually feasible. mdpi.comnih.gov

[3+2] cycloaddition reactions represent another powerful tool for the construction of five-membered rings, which can be incorporated into a larger heterocyclic framework. An example of a relevant [3+2] cycloaddition involves the reaction of 3,4-dihydrobenzo[b] nih.govnih.govnaphthyridine with cyclopropenones. researchgate.net This reaction proceeds without a catalyst to afford structurally complex polycyclic N-heterocycles. researchgate.net While this specific example does not directly yield the target compound, it demonstrates the potential of cycloaddition strategies in building upon the 1,7-naphthyridine core. The development of suitable 1,3-dipoles derived from pyridinone precursors could open new avenues for the synthesis of 1,7-naphthyridin-2(1H)-one analogues through [3+2] cycloaddition pathways.

| Reaction Type | Reactants (Example) | Product (Analogous) |

| Povarov Reaction | Aromatic imine, electron-rich alkene | Tetrahydro-1,5-naphthyridine mdpi.comnih.gov |

| [3+2] Cycloaddition | 3,4-Dihydrobenzo[b] nih.govnih.govnaphthyridine, cyclopropenone | Polycyclic N-heterocycle researchgate.net |

Ring Expansion Methodologies

A notable strategy for the synthesis of substituted naphthyridin-2(1H)-one derivatives involves the ring expansion of smaller heterocyclic systems. One such methodology is the cycloaddition-ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. This reaction, when conducted with sodium azide (B81097) or azidotrimethylsilane (B126382) under microwave irradiation, yields 3- and 4-amino-naphthyridin-2(1H)-one derivatives. The process is believed to proceed through an unusual rearrangement involving the insertion of the azide into the α,β-unsaturated carbonyl system of the pyrrolopyridinone precursor. This approach has been shown to be effective for a variety of substrates, providing a range of ring expansion examples in moderate to good yields.

The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with an azide source leads to the formation of a spiro-intermediate, which then undergoes rearrangement and nitrogen extrusion to afford the expanded naphthyridinone ring system. The use of microwave irradiation is often crucial for the efficiency of this transformation, significantly reducing reaction times compared to conventional heating methods.

| Starting Material | Reagent | Product | Yield (%) |

| 3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | NaN₃ | 4-Amino-3-phenyl-1,7-naphthyridin-2(1H)-one | Moderate-Good |

| 3-(4-Chlorobenzylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | TMSN₃ | 4-Amino-3-(4-chlorophenyl)-1,7-naphthyridin-2(1H)-one | Moderate-Good |

| 3-(4-Methoxybenzylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | NaN₃ | 4-Amino-3-(4-methoxyphenyl)-1,7-naphthyridin-2(1H)-one | Moderate-Good |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like this compound from simple starting materials in a single step. These strategies are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds.

One example of an MCR for the synthesis of naphthyridine derivatives involves the three-component condensation of a substituted 2-aminopyridine, an active methylene compound (such as malononitrile (B47326) or ethyl cyanoacetate), and an aromatic aldehyde. While this particular reaction often yields 1,8-naphthyridine derivatives, modifications in the starting aminopyridine can potentially be adapted to form the 1,7-naphthyridine skeleton. For instance, using a 3-aminopyridine derivative with appropriate functionalization could direct the cyclization to form the desired 1,7-isomer. These reactions are often catalyzed by Lewis or Brønsted acids and can proceed under mild conditions.

Another MCR strategy involves the reaction of a 4-aminopyridine (B3432731) with cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid (CSA), to produce pyrano and furano fused naphthyridine derivatives. whiterose.ac.uk The diastereoselectivity of this reaction can be influenced by the addition of water. whiterose.ac.uk

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| 2-Aminopyridine | Aromatic aldehyde | Malononitrile | N-Bromosulfonamide | 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitrile |

| 4-Aminopyridine | Cyclic enol ether | - | Camphor sulfonic acid | Pyrano/furano naphthyridine |

Synthesis of Substituted this compound Derivatives

Condensation with Active Methylene Compounds

A classical and widely used method for the construction of the 4-hydroxy-pyridone ring within the naphthyridine framework is the condensation of an appropriately substituted aminopyridine-carboxylic acid with an active methylene compound, typically a malonic acid derivative.

For instance, the synthesis of 4-hydroxy substituted 1,6-naphthyridin-2(1H)-one has been achieved through the condensation of 4-aminonicotinic acid with diethyl malonate. researchgate.net This reaction proceeds via the formation of an amide bond followed by an intramolecular Dieckmann-type cyclization, which, after hydrolysis and decarboxylation, yields the final 4-hydroxy-naphthyridinone product. This strategy is advantageous as it directly installs the desired hydroxyl group at the C4 position. The choice of the starting aminopyridine precursor is critical in determining the final naphthyridine isomer. For the synthesis of 1,7-naphthyridine derivatives, a suitably substituted 3-aminopyridine-4-carboxylic acid would be the required starting material.

| Aminopyridine Derivative | Active Methylene Compound | Base/Conditions | Product |

| 4-Aminonicotinic acid | Diethyl malonate | NaOEt, EtOH | 4-Hydroxy-1,6-naphthyridin-2(1H)-one |

Synthesis from Preformed Pyridine and Pyridone Rings

The construction of the 1,7-naphthyridin-2(1H)-one scaffold can also be achieved by building the second ring onto a pre-existing, appropriately functionalized pyridine or pyridone ring. This approach allows for a convergent synthesis where the pyridine core, often bearing key substituents, is prepared separately.

Starting from a preformed pyridine, a common strategy involves the use of an aminopyridine bearing carbonyl or cyano functionalities. For example, 4-aminonicotinaldehyde (B1271976) can be condensed with active methylene compounds like malonamide (B141969) in the presence of a base such as piperidine (B6355638) to form the pyridone ring of a 1,6-naphthyridin-2(1H)-one. nih.gov To obtain the 1,7-naphthyridine isomer, a 3-aminopyridine-4-carbaldehyde or a related derivative would be necessary.

A more direct synthesis of a 1,7-naphthyridine derivative involves the cyclization of an acyclic precursor derived from a substituted pyridine. For example, 5-hydroxy-7-methyl-1,7-naphthyridin-8(7H)-one-6-carboxylic acid alkyl esters have been synthesized from a precursor, 2-(N-ethoxycarbonylmethyl-N-methylcarbamoyl)pyridine-3-carboxylic acid methyl ester, which is itself prepared from quinolinic anhydride. researchgate.net The final cyclization to the naphthyridinone is induced by a sodium alkoxide. researchgate.net

| Precursor | Reagents | Product |

| 4-Aminonicotinaldehyde | Malonamide, piperidine | 1,6-Naphthyridin-2(1H)-one derivative |

| 2-(N-Ethoxycarbonylmethyl-N-methylcarbamoyl)pyridine-3-carboxylic acid methyl ester | Sodium alkoxide | 5-Hydroxy-7-methyl-1,7-naphthyridin-8(7H)-one-6-carboxylic acid alkyl ester |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including this compound and its analogues. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.comresearchgate.net

Several of the synthetic strategies discussed previously can be enhanced by the application of microwave energy. For instance, the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives to form aminonaphthyridinones is effectively promoted by microwave irradiation. Similarly, multi-component reactions and condensation reactions can benefit from this technology.

The synthesis of 2,4-dihydroxy-1,8-naphthyridines from the reaction of substituted 2-aminopyridines with diethylmalonates has been successfully carried out using microwave irradiation in the absence of a solvent and catalyst. researchgate.net This highlights the potential for developing environmentally benign synthetic protocols. A comparison of conventional and microwave-assisted methods for the synthesis of pyrrole (B145914) derivatives, which are also nitrogen-containing heterocycles, demonstrated a significant increase in yield and a drastic reduction in reaction time under microwave conditions. mdpi.com

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

| Synthesis of Pyrrole Derivatives | 24-72 h | 15-30 min | Significant increase (e.g., from 23% to 86%) mdpi.com |

| Synthesis of 2,4-Dihydroxy-1,8-naphthyridines | Several hours | 3-6 min | Improved yields researchgate.net |

| Ring Expansion of Pyrrolopyridinones | Not specified | Shorter reaction times | Enables efficient reaction |

Reactivity and Reaction Mechanisms of 4 Hydroxy 1,7 Naphthyridin 2 1h One

Electrophilic Substitution Reactions

Electrophilic substitution on the 1,7-naphthyridinone core can occur at several positions, including the nitrogen atom of the pyridinone ring (N-alkylation and N-acylation) or the carbon atoms of the aromatic rings. The reactivity is governed by the electron density of the respective atoms in the heterocyclic system.

N-Alkylation and N-Acylation Processes

The presence of an acidic N-H proton in the 2-pyridinone moiety of 4-Hydroxy-1,7-naphthyridin-2(1H)-one allows for electrophilic substitution at the nitrogen atom. These reactions, such as N-alkylation and N-acylation, are fundamental for introducing functional groups that can modulate the compound's biological and physical properties.

Alkylation of related 2-pyridone and 2(1H)-quinolinone systems can result in a mixture of both N- and O-alkylated products. nih.gov The regioselectivity of this reaction is often dependent on the reaction conditions. For instance, studies on a complex 2,7-naphthyridinone derivative have shown that direct alkylation can overwhelmingly favor O-alkylation. nih.gov To achieve selective N-alkylation, alternative synthetic strategies, such as a multi-step sequence involving a Buchwald coupling, may be necessary. nih.gov The choice of base and solvent system is critical in directing the outcome; alkylation of an alkali salt in a polar aprotic solvent like DMF typically favors N-alkylation, whereas using a silver salt in a nonpolar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov

While these principles are well-established for similar heterocyclic systems, specific studies detailing the N-alkylation and N-acylation of this compound are not extensively documented in the reviewed literature. However, the general reactivity patterns of pyridones suggest that it is a viable site for such transformations.

Nitration Reactions

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring, which can then be converted into other functional groups, such as an amino group. The position of nitration on the this compound ring would be directed by the activating and deactivating effects of the existing substituents and the inherent electron density of the carbon atoms in the bicyclic system. Typically, such reactions are carried out using a mixture of nitric acid and sulfuric acid. youtube.com

Despite the importance of nitration in synthetic chemistry, specific literature detailing the nitration of this compound could not be identified in the conducted search. A review of antimicrobial naphthyridine derivatives mentions compounds bearing a 6-nitro group on a 1,8-naphthyridine (B1210474) core, but this refers to the substituent being present in the starting material rather than being introduced through a direct nitration reaction of the parent naphthyridinone. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are key for the functionalization of the 1,7-naphthyridine (B1217170) core, particularly for introducing amine or other nucleophilic groups. This often requires prior activation of the ring, typically through halogenation of the hydroxyl group.

Halogenation of Hydroxyl Naphthyridinones for Nucleophilic Introduction

The 4-hydroxy group of this compound, existing in tautomeric equilibrium with the 4-oxo form, can be converted into a halogen, typically chlorine, to create a reactive site for nucleophilic aromatic substitution (SNAr). This transformation is a standard procedure for activating hydroxypyridines and related heterocycles. Reagents commonly employed for this purpose include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

A comprehensive review on the reactivity of 1,5-naphthyridines describes the chlorination of 1,5-naphthyridine-4(1H)-ones using POCl₃ to generate the corresponding 4-chloro-1,5-naphthyridine. nih.gov This indicates that the analogous transformation on the 1,7-naphthyridinone isomer is chemically plausible. However, specific experimental details for the halogenation of this compound were not found in the reviewed scientific literature. This step is a critical prerequisite for many subsequent functionalization reactions.

Amination Reactions

Once a halogen is introduced at the 4-position, the resulting 4-chloro-1,7-naphthyridin-2(1H)-one becomes a substrate for nucleophilic aromatic substitution. Amination, the introduction of an amino group, is a particularly valuable reaction in medicinal chemistry. The reaction of a chloro-substituted naphthyridine with an amine (aliphatic or aromatic) can proceed under various conditions, including thermal, base-promoted, or acid-catalyzed methods. nih.gov

Studies on related fused pyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have shown that acid-promoted amination with anilines can be effectively carried out in water, which offers a more environmentally benign process compared to traditional organic solvents. nih.govntnu.no The success of these reactions is dependent on the electronic and steric properties of the incoming amine. While this demonstrates the feasibility of aminating chloro-activated heterocyclic systems, direct examples of amination on a 4-chloro-1,7-naphthyridin-2(1H)-one substrate are not detailed in the available literature.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the 1,7-naphthyridine scaffold for the synthesis of complex derivatives. These reactions typically involve a halogenated or triflated naphthyridine precursor which undergoes coupling with various partners, such as boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira).

Research focused on developing selective phosphodiesterase type 4D (PDE4D) inhibitors has extensively utilized palladium-catalyzed cross-coupling to synthesize a variety of 6,8-disubstituted 1,7-naphthyridines. nih.govacs.org In this work, an 8-chloro-6-amino-1,7-naphthyridine intermediate was subjected to a Suzuki cross-coupling reaction to attach various substituted phenyl rings at the 8-position. acs.org

To enable coupling at the 6-position, the 6-amino group was first converted into a more suitable leaving group, a triflate. All attempts to perform this conversion via a Sandmeyer-type reaction failed; however, the transformation was successfully achieved using trifluoromethanesulfonic acid. acs.org The resulting 6-triflyloxy-1,7-naphthyridine derivative then served as a versatile substrate for subsequent Suzuki or Stille cross-coupling reactions to introduce a second point of diversity. acs.org

The table below summarizes representative cross-coupling reactions performed on the 1,7-naphthyridine core. acs.org

| Entry | Position 8 Substituent (R¹) | Coupling Partner (R²-M) | Coupling Type | Product Substituent (R²) |

| 1 | 3-Nitrophenyl | 4-Carboxyphenylboronic acid | Suzuki | 4-Carboxyphenyl |

| 2 | 3-Nitrophenyl | 4-Cyanophenylboronic acid | Suzuki | 4-Cyanophenyl |

| 3 | 3-Nitrophenyl | Tributyl(4-pyridyl)stannane | Stille | 4-Pyridyl |

| 4 | 3-Nitrophenyl | Tributyl(3-pyridyl)stannane | Stille | 3-Pyridyl |

| 5 | 3-Nitrophenyl | Tributyl(thien-2-yl)stannane | Stille | Thien-2-yl |

| 6 | 3-(Dimethylamino)phenyl | 4-Carboxyphenylboronic acid | Suzuki | 4-Carboxyphenyl |

In addition to Suzuki and Stille reactions, the Heck reaction, which couples an unsaturated halide with an alkene, has also been applied to build the naphthyridine core itself. wikipedia.org One study reported an unusual tandem Heck-lactamization ring formation when coupling acrylanilides with a polyhalogenated pyridine (B92270), yielding a 1,6-naphthyridin-2(1H)-one derivative, showcasing the utility of this reaction in constructing the heterocyclic system. nih.gov While not a direct functionalization of a pre-existing naphthyridinone, it highlights the relevance of Heck chemistry in this area. nih.govjst.go.jp The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool that has been widely used for functionalizing nitrogen heterocycles and could foreseeably be applied to halogenated 1,7-naphthyridinones. wikipedia.orgorganic-chemistry.orglibretexts.org

Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the synthesis of potent 1,7-naphthyridine-based PDE4D inhibitors, this reaction is employed to introduce aryl and heteroaryl moieties at specific positions of the heterocyclic core. nih.govresearchgate.net For instance, the coupling of a halogenated 1,7-naphthyridine precursor with an appropriate arylboronic acid is a key step in the synthesis of complex derivatives. researchgate.net

The synthesis of 6,8-disubstituted 1,7-naphthyridines often utilizes a Suzuki coupling to install a substituent at the 8-position. nih.govacs.org Starting from a precursor like methyl 6-chloro-8-iodo-1,7-naphthyridine-3-carboxylate, the iodine at the C-8 position can be selectively displaced by an aryl group using a palladium catalyst, a phosphine (B1218219) ligand, and a base. This selective functionalization is a cornerstone of building structure-activity relationships (SAR) for this class of compounds. nih.gov

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| 8-Iodo-1,7-naphthyridine derivative | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 8-Aryl-1,7-naphthyridine | nih.gov |

| 6-Chloro-1,7-naphthyridine derivative | 3-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 6-(3-Fluorophenyl)-1,7-naphthyridine | researchgate.net |

General Cross-Coupling Pathways

Beyond the Suzuki reaction, the synthesis of functionalized 1,7-naphthyridines relies on a variety of palladium-catalyzed cross-coupling pathways. These methods enable the formation of carbon-nitrogen and carbon-oxygen bonds, further diversifying the accessible chemical space. For example, after an initial Suzuki coupling at one position, a remaining halogen (such as chlorine at the C-6 position) can be subjected to a subsequent nucleophilic substitution or another cross-coupling reaction, such as a Buchwald-Hartwig amination, to install amine functionalities. nih.govresearchgate.net This sequential functionalization strategy allows for the controlled and divergent synthesis of a library of compounds from a common intermediate. nih.gov

The development of potent PDE4D inhibitors showcases this strategy, where various amines and alcohols are coupled to the C-6 position of the 8-aryl-1,7-naphthyridine core to explore the SAR of this region of the molecule. nih.govacs.org

Rearrangement Reactions

Gabriel Colman-type Rearrangements and Mechanistic Investigations

The this compound scaffold can be synthesized via a Gabriel Colman-type rearrangement. This reaction involves the base-induced rearrangement of N-substituted cyclic imides. Specifically, the alkoxide-induced rearrangement of quinolinimidoacetic acid derivatives leads to a mixture of two isomeric products: 7-substituted 8-hydroxy-1,6-naphthyridin-5(6H)-ones and 6-substituted 5-hydroxy-1,7-naphthyridin-8(7H)-ones. researchgate.net The latter product is a tautomer of the target this compound structure.

Mechanistic investigations provide strong evidence for a two-step reaction pathway. researchgate.net This mechanism contrasts with an alternative proposal involving a strained three-membered ring intermediate.

The proposed two-step mechanism is as follows:

Imide Alcoholysis : The process begins with a nucleophilic attack by the alkoxide base on one of the imide carbonyl groups. This leads to the opening of the five-membered imide ring to form an open-chain ester intermediate (a quinolinamic ester). researchgate.net

Dieckmann-type Cyclization : A carbanion is then formed at the α-position to the ester group. This carbanion subsequently attacks the amide carbonyl group in an intramolecular fashion, displacing the alkoxide and forming the new six-membered pyridinone ring. researchgate.netwikipedia.org

Crucially, the quinolinamic ester intermediates have been successfully isolated under mild reaction conditions, and their structures were confirmed through unequivocal synthesis. This isolation provides compelling evidence for the two-step mechanism. researchgate.net The relative yields of the 1,6- and 1,7-naphthyridinone isomers are influenced by the position of the initial alkoxide attack on the asymmetric quinolinimide starting material.

| Starting Material Substituent (X) | Base/Solvent | Yield of 1,7-Naphthyridinone (%) | Yield of 1,6-Naphthyridinone (%) | Reference |

|---|---|---|---|---|

| OCH₃ | NaOCH₃ / CH₃OH | 30 | 35 | researchgate.net |

| C₆H₅ | NaOCH₃ / CH₃OH | 22 | 25 | researchgate.net |

Photoinduced Molecular Transformations

A thorough review of the scientific literature did not yield specific information regarding the photoinduced molecular transformations of this compound. While photochemical rearrangements are a known class of reactions for many heterocyclic systems, dedicated studies on this particular naphthyridinone scaffold were not found within the scope of the search. baranlab.org

Structural Characterization and Spectroscopic Analysis of 4 Hydroxy 1,7 Naphthyridin 2 1h One

Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Hydroxy-1,7-naphthyridin-2(1H)-one. Each technique offers unique insights into the molecule's functional groups, connectivity, and electronic environment.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in this compound by detecting the vibrational modes of its bonds. The spectra are interpreted by assigning observed absorption or scattering bands to specific molecular motions.

Key functional groups and their expected vibrational frequencies include the hydroxyl (-OH), amide (N-H and C=O), and aromatic C-H and C=C/C=N bonds. A quantum chemical and spectroscopic study on a related compound, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, provides a basis for assigning these vibrational modes. researchgate.net The presence of strong intermolecular hydrogen bonding can cause significant shifts and broadening of the O-H and N-H stretching bands. researchgate.net

Table 1: Predicted FTIR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | ~3400-3200 (broad) | Stretching vibration, often broadened by hydrogen bonding. |

| N-H Stretch | Amide (-NH) | ~3200-3000 (broad) | Stretching vibration of the amide N-H bond. |

| C-H Stretch | Aromatic (Ar-H) | ~3100-3000 | Stretching vibrations of C-H bonds on the naphthyridine rings. |

| C=O Stretch | Amide I | ~1680-1650 | Carbonyl stretching, a strong and characteristic band in the IR spectrum. |

| C=C/C=N Stretch | Aromatic Rings | ~1620-1450 | In-plane stretching vibrations of the aromatic core. |

| O-H Bend | Hydroxyl (-OH) | ~1440-1395 | In-plane bending of the hydroxyl group. |

Note: These are predicted ranges and can vary based on the physical state of the sample and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~6.2 | Singlet (s) | N/A |

| H5 | ~8.5 | Doublet (d) | ~5-6 |

| H6 | ~7.2 | Doublet (d) | ~5-6 |

| H8 | ~8.8 | Singlet (s) | N/A |

| 1-NH | ~11-12 | Broad Singlet (br s) | N/A |

Note: Predictions are based on standard chemical shift values and data from similar heterocyclic systems. Solvent choice (e.g., DMSO-d₆) significantly affects the shifts of exchangeable protons (NH, OH).

Mass Spectrometry (MS) and LC-MS/MS Characterization

Mass spectrometry determines the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₈H₆N₂O₂), the expected monoisotopic mass is 162.0429 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 163.0508. LC-MS analysis of a related compound, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, showed the expected [M+H]⁺ ion, confirming the utility of this technique for characterizing naphthyridinone cores. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides further structural information through fragmentation analysis. lcms.cz By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, which can be used to confirm the structure and identify metabolites in complex mixtures. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The naphthyridinone scaffold contains conjugated π-systems, which give rise to characteristic π → π* transitions. The presence of heteroatoms with lone pairs (N, O) also allows for n → π* transitions.

The spectrum of this compound is expected to show strong absorption bands in the UV region. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthyridinone core. Studies on hydroxy-substituted naphthalimides and naphthyridines have demonstrated how the position and electronic nature of substituents influence the absorption and fluorescence properties. researchgate.netscispace.com

X-ray Crystallographic Analysis of Naphthyridinone Analogues

While a crystal structure for this compound itself is not publicly available, the analysis of closely related analogues provides valuable insight into the expected molecular geometry and packing in the solid state.

The X-ray structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one reveals an essentially planar bicyclic system. nih.gov In this analogue, two independent molecules form the asymmetric unit, which are linked into dimeric aggregates. nih.gov Such analysis provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and steric properties.

Table 3: Selected Crystallographic Data for the Analogue 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3983 (4) |

| b (Å) | 13.8786 (5) |

| c (Å) | 13.5643 (5) |

| β (°) | 107.663 (3) |

| V (ų) | 1685.86 (11) |

Source: Data from the crystallographic information file for C₉H₇ClN₂O₂. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The functional groups of this compound—specifically the hydroxyl group (-OH), the amide proton (N-H), and the amide carbonyl group (C=O)—are capable of acting as hydrogen bond donors and acceptors. These interactions are critical in determining the compound's solid-state structure, solubility, and interactions with biological receptors.

In the crystal structure of the analogue 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, the molecules form dimeric aggregates through pairs of O—H⋯O hydrogen bonds. nih.gov This indicates a strong propensity for self-association. It is highly probable that this compound would exhibit similar or more complex hydrogen bonding networks, potentially involving the amide N-H donor and the carbonyl C=O acceptor, leading to the formation of tapes or sheets in the crystal lattice. The presence of strong intramolecular or intermolecular hydrogen bonds can significantly influence the compound's chemical and photophysical properties. scispace.comresearchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid |

Computational Chemistry Investigations of 4 Hydroxy 1,7 Naphthyridin 2 1h One

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometry, electronic energies, and vibrational frequencies.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, its ground state. nih.govmdpi.com This process provides key information on bond lengths, bond angles, and dihedral angles. nih.gov The electronic structure, which describes the motion and energies of electrons within the molecule, is also determined during this process. nih.gov For many organic molecules, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net However, specific optimized coordinates and electronic structural details for 4-Hydroxy-1,7-naphthyridin-2(1H)-one are not documented in the searched literature.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A small energy gap generally signifies high chemical reactivity and polarizability, indicating that the molecule can be easily excited. nih.govscirp.org While this analysis is standard for characterizing novel compounds, specific HOMO-LUMO energy values for this compound have not been reported.

Mullikan Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. This information helps in understanding the molecule's electrostatic potential, dipole moment, and reactivity, particularly identifying sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net Despite its utility, published Mulliken charge data for the title compound is unavailable.

Vibrational Frequency Computations (VPT2, VSCF, PT2-VSCF)

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. While basic harmonic frequency calculations are standard, more advanced methods are needed to account for anharmonicity, which is inherent in real molecular vibrations. iastate.edu Methods such as Vibrational Self-Consistent Field (VSCF) and second-order perturbation theory (VPT2) provide more accurate frequencies that better match experimental spectra. rsc.orgarxiv.org These advanced computations are complex and have not been specifically applied to this compound in the available literature.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the excited-state properties of molecules. researchgate.net It is used to simulate UV-Vis absorption spectra by predicting the energies of electronic transitions from the ground state to various excited states. qnl.qarsc.org This analysis helps in understanding the photophysical properties of a compound. bgsu.edu TD-DFT studies on this compound are currently absent from scientific publications.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, including conformational changes and interactions with other molecules, such as solvents or biological receptors. MD simulations are crucial for understanding how a molecule behaves in a realistic environment. As with the other computational methods, there are no specific molecular dynamics simulation studies reported for this compound.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of new organic molecules. Such studies typically involve the calculation of the first hyperpolarizability (β) and second hyperpolarizability (γ) tensors.

A computational investigation into the NLO properties of this compound would likely involve geometry optimization of the molecule followed by the calculation of its polarizability and hyperpolarizability. The results would provide insight into the molecule's potential for second- and third-order NLO responses. Key parameters that would be reported are presented in the table below.

| Parameter | Description |

| αtot | Total static dipole polarizability |

| Δα | Anisotropy of the polarizability |

| βtot | Total first hyperpolarizability |

| γ | Second hyperpolarizability |

No data is available for this compound.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| - | - | - |

| - | - | - |

| - | - | - |

No data is available for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.

For this compound, an MEP map would identify the most electron-rich and electron-poor areas. It is anticipated that the oxygen and nitrogen atoms would exhibit negative potential, while the hydrogen atoms, particularly the one attached to the hydroxyl group and the N-H proton, would show positive potential. This information is crucial for understanding the intermolecular interactions and the chemical reactivity of the molecule.

| Region | Color Code | Electrostatic Potential | Predicted Reactivity |

| Oxygen/Nitrogen atoms | Red/Yellow | Negative | Electrophilic Attack |

| N-H and O-H protons | Blue | Positive | Nucleophilic Attack |

No visual or quantitative MEP data is available for this compound.

Derivatization Strategies and Functionalization of the 4 Hydroxy 1,7 Naphthyridin 2 1h One Scaffold

Substitution Pattern Diversification

The ability to introduce a wide array of substituents at various positions of the 4-hydroxy-1,7-naphthyridin-2(1H)-one scaffold is fundamental to exploring its structure-activity relationships (SAR). Modifications at the N1, C3, C4, C5, C7, and C8 positions allow for the fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.

Modifications at N1, C3, C4, C5, C7, and C8 Positions

The strategic functionalization at multiple positions of the 1,7-naphthyridine (B1217170) ring system is a key approach to generating chemical diversity. While direct derivatization of the this compound scaffold is an area of ongoing research, analogous transformations on related naphthyridinone cores provide valuable insights into potential synthetic routes.

N1-Position: The nitrogen atom at the 1-position is a common site for alkylation. In related quinazolinone systems, N-alkylation is often achieved using alkyl halides in the presence of a base like potassium carbonate or cesium carbonate in aprotic solvents. juniperpublishers.com This approach can be extrapolated to the this compound scaffold to introduce a variety of alkyl and substituted alkyl groups.

C3-Position: The C3 position, being adjacent to a carbonyl group, is susceptible to various modifications. Halogenation at this position can be a key step for further derivatization. For instance, treatment with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) could introduce a halogen handle for subsequent cross-coupling reactions.

C4-Position: The hydroxyl group at the C4 position offers a prime site for O-alkylation and O-acylation. The alkylation of similar 2-pyridone systems can lead to a mixture of N- and O-alkylated products, with the regioselectivity influenced by the choice of base and solvent. nih.gov Selective O-alkylation can be achieved under specific conditions, for example, using silver salts in non-polar solvents. nih.gov

C5, C7, and C8-Positions: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine (B92270) ring of the naphthyridine core. nih.gov For instance, Suzuki-Miyaura and Stille couplings can be employed to introduce aryl, heteroaryl, or vinyl substituents at positions that have been pre-functionalized with a halogen or a triflate group. researchgate.netrsc.org The synthesis of 6,8-disubstituted 1,7-naphthyridines has been successfully achieved using such palladium-catalyzed methods. nih.gov Furthermore, directed C-H activation strategies, often utilizing a directing group to guide a metal catalyst to a specific C-H bond, are emerging as a powerful method for the regioselective functionalization of heterocyclic compounds and could be applied to the C5, C7, or C8 positions. nih.govrsc.org Rhodium(III)-catalyzed C-H activation has been used for the synthesis of naphthyridinone derivatives. nih.gov

| Position | Modification Type | Reagents and Conditions (Exemplary) | Potential Functional Groups |

| N1 | Alkylation | Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF | Alkyl, Benzyl (B1604629) |

| C3 | Halogenation | NCS, NBS, or I₂ | Chloro, Bromo, Iodo |

| C4 | O-Alkylation / O-Acylation | Alkyl halide, Ag₂O, Benzene (B151609) / Acyl chloride, Pyridine | Alkoxy, Aryloxy, Acyloxy |

| C5 | Cross-Coupling | Arylboronic acid, Pd catalyst, base (Suzuki) | Aryl, Heteroaryl, Vinyl |

| C7 | Cross-Coupling | Arylstannane, Pd catalyst (Stille) | Aryl, Heteroaryl, Vinyl |

| C8 | C-H Functionalization | Rh(III) catalyst, directing group | Aryl, Alkyl |

Introduction of Diverse Functionalities

Beyond simple substitution, the introduction of specific functional groups such as carboxylic esters, carboxamides, and amino groups, as well as the conjugation with other heterocyclic scaffolds, can significantly impact the biological profile of the this compound molecule.

Carboxylic Ester and Carboxamide Derivatization

The synthesis of carboxamide and carboxylic acid ester derivatives of naphthyridinones has been reported, highlighting the feasibility of introducing these important functional groups. For the isomeric 5-hydroxy-1,7-naphthyridin-8(7H)-one system, the corresponding 6-carboxylic acid alkyl esters and 6-carboxamides have been synthesized. researchgate.net These transformations often involve the cyclization of acyclic precursors already bearing the desired ester or amide functionality. researchgate.net For the this compound scaffold, derivatization at the C3 position is a logical target. This could potentially be achieved by first introducing a carboxyl group at C3, which can then be converted to the corresponding ester or amide through standard condensation reactions. The synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides from 3-hydroxynaphthalene-2-carboxylic acid provides a procedural analogue for such transformations. mdpi.com

| Derivative Type | Synthetic Approach | Key Intermediates |

| Carboxylic Esters | Cyclization of a precursor containing an ester group. | Acyclic pyridine derivatives with ester functionality. |

| Carboxamides | Cyclization of a precursor containing an amide group or amidation of a pre-formed carboxylic acid/ester. | Acyclic pyridine derivatives with amide functionality or this compound-3-carboxylic acid/ester. |

Incorporation of Amino Groups

The introduction of amino groups can be achieved through various synthetic strategies. One common method involves the amination of a halo-substituted naphthyridine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly versatile and widely used method for the formation of carbon-nitrogen bonds with aryl and heteroaryl halides. wikipedia.orgacsgcipr.orgresearchgate.netnih.govnih.gov This reaction could be applied to a halogenated this compound derivative to introduce a wide range of primary and secondary amines. The amination of halogeno-2,7- and 1,8-naphthyridines has been studied, providing insights into the reactivity of these systems. researchgate.net

| Position of Amino Group | Synthetic Method | Catalyst/Reagents |

| C5, C7, or C8 | Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, base |

| Other positions | Nucleophilic Aromatic Substitution (on activated substrates) | Amine, strong base |

Heterocyclic Scaffold Conjugation

The conjugation of the this compound scaffold with other heterocyclic rings can lead to hybrid molecules with novel biological activities. Palladium-catalyzed cross-coupling reactions are instrumental in this approach, enabling the connection of a halogenated naphthyridinone to a heterocyclic boronic acid or stannane, or vice versa. The synthesis of fused 1,5-naphthyridines often involves cycloaddition or multicomponent reactions, which could be adapted to construct systems where a new heterocyclic ring is annulated to the 1,7-naphthyridinone core. nih.govekb.eg

| Conjugation Strategy | Reaction Type | Example Heterocycles |

| Direct C-C or C-N linkage | Suzuki, Stille, or Buchwald-Hartwig coupling | Pyrazole, Triazole, Imidazole, Pyridine |

| Ring fusion | Cycloaddition, Multicomponent reactions | Pyrano, Furano, Chromeno |

Late-Stage Functionalization Techniques (e.g., Fluorination)

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthesis, enabling rapid exploration of SAR. semanticscholar.orgdocumentsdelivered.comnih.gov C-H functionalization is a key LSF technique that avoids the need for pre-functionalized starting materials. semanticscholar.orgdocumentsdelivered.comnih.gov For the this compound scaffold, late-stage C-H activation could potentially be used to introduce substituents at various positions on the aromatic rings.

Fluorination is a particularly important late-stage modification, as the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. While direct fluorination of the this compound has not been specifically reported, modern fluorination methods could be applicable. These include electrophilic fluorination using reagents like Selectfluor, or nucleophilic fluorination of a suitable precursor.

Another emerging area is the use of photoredox catalysis, which can enable a variety of C-H functionalization reactions under mild conditions, making it well-suited for late-stage applications on complex molecules. sigmaaldrich.commdpi.comdntb.gov.uarsc.org

| Technique | Description | Potential Application on Scaffold |

| Directed C-H Functionalization | Use of a directing group to guide a metal catalyst to a specific C-H bond for functionalization. | Introduction of various groups at C5, C7, or C8. |

| Electrophilic Fluorination | Introduction of a fluorine atom using an electrophilic fluorine source. | Fluorination of electron-rich positions of the aromatic rings. |

| Photoredox Catalysis | Use of visible light and a photocatalyst to initiate radical-based C-H functionalization. | Mild and selective introduction of a wide range of functional groups. |

Library Generation through N-Functionalization and Cross-Coupling

The generation of a diverse library of derivatives based on the this compound scaffold typically commences with the modification of the nitrogen atom at the 1-position (N-functionalization). This step is crucial as it not only introduces a point of diversity but can also modulate the electronic properties and solubility of the entire molecule, influencing subsequent reactions and biological activity.

Following N-functionalization, palladium-catalyzed cross-coupling reactions serve as a robust and versatile tool for introducing a wide array of substituents at various positions of the naphthyridinone core. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are well-established for their tolerance of a broad range of functional groups and their reliability in forming carbon-carbon and carbon-heteroatom bonds.

For instance, a common strategy involves the initial preparation of a halogenated this compound derivative. This halogenated intermediate can then be N-functionalized, for example, through N-alkylation using various alkyl halides in the presence of a suitable base. The resulting N-substituted, halogenated naphthyridinone becomes a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions.

A representative, albeit generalized, reaction scheme is depicted below. An N-substituted-x-halo-4-hydroxy-1,7-naphthyridin-2(1H)-one can be coupled with a diverse set of boronic acids or their esters (in the case of Suzuki-Miyaura coupling), amines (for Buchwald-Hartwig amination), or terminal alkynes (for Sonogashira coupling) to yield a library of disubstituted 1,7-naphthyridinone derivatives.

Table 1: Exemplar Library of N-Functionalized and Cross-Coupled this compound Derivatives via Suzuki-Miyaura Coupling

| Entry | N-Substituent (R¹) | Aryl/Heteroaryl Boronic Acid (R²-B(OH)₂) | Product | Yield (%) |

| 1 | Methyl | Phenylboronic acid | 4-Hydroxy-1-methyl-x-phenyl-1,7-naphthyridin-2(1H)-one | 85 |

| 2 | Ethyl | 4-Methoxyphenylboronic acid | 4-Hydroxy-1-ethyl-x-(4-methoxyphenyl)-1,7-naphthyridin-2(1H)-one | 82 |

| 3 | Benzyl | 3-Pyridinylboronic acid | 1-Benzyl-4-hydroxy-x-(pyridin-3-yl)-1,7-naphthyridin-2(1H)-one | 78 |

| 4 | Propyl | 2-Thienylboronic acid | 4-Hydroxy-1-propyl-x-(thiophen-2-yl)-1,7-naphthyridin-2(1H)-one | 88 |

| 5 | Cyclopropylmethyl | 4-Fluorophenylboronic acid | 1-(Cyclopropylmethyl)-4-hydroxy-x-(4-fluorophenyl)-1,7-naphthyridin-2(1H)-one | 91 |

Note: 'x' denotes the position of halogenation and subsequent cross-coupling on the naphthyridine ring. The yields are hypothetical and for illustrative purposes.

This combinatorial approach, combining N-functionalization with the versatility of palladium-catalyzed cross-coupling, enables the rapid and efficient generation of large and diverse libraries of this compound derivatives. The resulting compounds can then be screened for their biological activities, facilitating the identification of novel therapeutic agents. The ability to systematically vary substituents at both the N1-position and other sites on the heterocyclic core is a powerful strategy in modern drug discovery.

Pre Clinical Structure Activity Relationship Studies and Biological Activity Mechanisms of 4 Hydroxy 1,7 Naphthyridin 2 1h One Derivatives

Antiviral Activity Research

Derivatives of the naphthyridinone core have been extensively investigated for their potent antiviral activities, particularly as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.

HIV-1 Integrase Inhibition Mechanisms (e.g., Strand Transfer Assay)

The primary mechanism of antiviral action for these compounds lies in the inhibition of the HIV-1 integrase (IN) strand transfer (ST) step. acs.org Integrase strand transfer inhibitors (INSTIs) effectively block the insertion of the viral DNA into the host genome. nih.gov This is achieved through the chelation of two essential magnesium ions (Mg2+) within the catalytic site of the enzyme by a coplanar arrangement of three heteroatoms present in the inhibitor's structure. acs.org This binding displaces the viral 3'-terminal deoxyadenosine (B7792050) from the catalytic Mg2+ ions, thereby halting the strand transfer reaction. acs.org The efficacy of these inhibitors is quantified using in vitro strand transfer assays, where low nanomolar IC50 values indicate potent inhibition. For instance, a series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives demonstrated low nanomolar IC50 values in an HIV-integrase strand transfer assay. nih.gov

Structure-Activity Relationship of 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridinones against HIV-1 Integrase Mutants

The emergence of drug-resistant HIV-1 strains necessitates the development of inhibitors effective against mutant forms of integrase. nih.gov Research into 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides has revealed compounds with high potency against raltegravir-resistant integrase mutants. acs.orgnih.gov These derivatives have shown single-digit nanomolar antiviral potencies against HIV vectors with wild-type (WT) integrase and improved potency against vectors with major drug-resistant IN mutants. acs.orgnih.gov These compounds also exhibit low toxicity in cultured cells, leading to high selectivity indices (CC50/EC50) often exceeding 10,000. acs.orgnih.gov Modifications at the 4-position of the 1-hydroxy-1,8-naphthyridin-2(1H)-one ring, such as the introduction of an amino group, are crucial for this activity. nih.gov

Anticancer Potential

In addition to their antiviral effects, derivatives of the 4-hydroxy-1,7-naphthyridin-2(1H)-one scaffold have demonstrated promising potential as anticancer agents through various mechanisms.

Cytotoxicity against Cancer Cell Lines (e.g., A549, MCF-7, HepG2)

Several studies have reported the cytotoxic effects of naphthyridine derivatives against a range of human cancer cell lines. For instance, a novel benzimidazole (B57391) derivative, se-182, exhibited significant dose-dependent cytotoxicity against A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (liver carcinoma) cell lines. Similarly, another study investigating a different benzimidazole derivative, compound 4, also reported cytotoxic effects on both A549 and HepG2 cells. journalagent.com The IC50 values from these studies indicate the concentration required to inhibit the growth of 50% of the cancer cells.

Below is a data table summarizing the cytotoxic activity of selected derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| se-182 | A549 | 15.80 |

| se-182 | HepG2 | 15.58 |

| Compound 4 | A549 | 40.32 journalagent.com |

| Compound 8b | HepG2 | 3.2 (µg/mL) researchgate.net |

Inhibition of Kinases (e.g., MEK2, c-Met, Tyrosine Kinases)

The anticancer activity of some naphthyridinone derivatives is attributed to their ability to inhibit specific kinases that are crucial for cancer cell proliferation and survival. The dysregulation of the HGF/c-MET signaling pathway is associated with numerous human malignancies, making c-Met kinase a promising target for anticancer drugs. nih.gov A series of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives were identified as a new class of c-Met kinase inhibitors. rsc.org A comprehensive SAR study of this series indicated that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were essential for effective c-Met inhibition. rsc.org The most potent compound in this series, 2t, exhibited an IC50 of 2.6 µM against c-Met kinase and effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells at low micromolar concentrations. rsc.org

The following table presents data on the kinase inhibitory activity of a representative compound.

| Compound | Kinase | IC50 (µM) |

| 2t | c-Met | 2.6 rsc.org |

Mechanisms of Anti-proliferative Activity and Apoptosis Induction

Derivatives of the naphthyridine scaffold have been the subject of extensive investigation as potential anti-cancer agents, demonstrating cytotoxic activities across various human cancer cell lines. nih.gov The anti-proliferative mechanisms of these compounds are often linked to the induction of apoptosis and the inhibition of critical cellular machinery involved in cell division. nih.govnih.gov

The core structure, particularly the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, has been identified as crucial for cytotoxic activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies on 1,6-naphthyridinone derivatives revealed that specific substitutions can lead to potent and selective inhibitors of AXL kinase, a receptor tyrosine kinase implicated in oncogenic processes. Optimization of a lead compound resulted in a derivative that significantly inhibited AXL-driven cell proliferation, suppressed migration and invasion, and induced apoptosis in cancer cells. nih.gov Another study focused on 1,6-naphthyridin-2(1H)-one analogs of the natural antibiotic novobiocin, identifying them as inhibitors of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that promote cancer cell growth and survival. Inhibition of Hsp90 by these naphthyridinone derivatives leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. nih.gov

Furthermore, certain naturally occurring 1,7-naphthyridine (B1217170) alkaloids, such as bisleuconothine A, have been shown to inhibit the WNT signaling pathway, a critical pathway in colon cancer, and induce G0/G1 cell cycle arrest. nih.gov The cytotoxic effects of various naphthyridine derivatives have been evaluated in several cancer cell lines, with some compounds showing greater potency than established chemotherapeutic agents like colchicine. nih.gov For example, specific derivatives demonstrated significant activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with IC50 values in the low micromolar and even nanomolar range. nih.gov

| Naphthyridine Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reported Potency (Example) |

|---|---|---|---|

| 1,6-Naphthyridinone | 4T1 (Breast Cancer) | AXL Kinase Inhibition, Apoptosis Induction | IC50 = 1.1 nM (for AXL inhibition) |

| 1,6-Naphthyridin-2(1H)-one (Novobiocin analogs) | Breast Cancer Cell Lines | Hsp90 Inhibition, Client Protein Degradation, Apoptosis | - |

| General Naphthyridine Derivatives | HeLa, HL-60, PC-3 | Cytotoxicity, Inhibition of Topoisomerase II | IC50 = 0.1 µM (Compound 16 vs HL-60) |

| Bisleuconothine A (1,7-Naphthyridine Alkaloid) | SW480, HCT116, HT29, SW620 (Colon Cancer) | WNT Signaling Pathway Inhibition, G0/G1 Cell Cycle Arrest | IC50 = 1.09 µM (vs HT29) |

Anti-infective Applications

The 1,7-naphthyridin-2(1H)-one core and its isomers are foundational structures for a range of anti-infective agents, exhibiting activity against protozoa, bacteria, and fungi.

Leishmaniasis is a parasitic disease for which new treatments are urgently needed due to the toxicity and growing resistance to current drugs. mdpi.com Naphthyridine derivatives have shown promise as antileishmanial agents. Studies on 1,5- and 1,8-fused naphthyridines revealed significant leishmanicidal activity against Leishmania infantum amastigotes. mdpi.com SAR studies indicated that derivatives containing a fused quinoline (B57606) ring exhibited greater activity than those with a chromene or chromenone ring, suggesting the nitrogen atom in the fused ring is important for efficacy. mdpi.com

The mechanism of action for some antileishmanial compounds involves the chelation of metal ions, which are crucial for parasitic survival and enzymatic function. While the specific mechanism of metal cation sequestration for this compound is not extensively detailed, the broader class of metal-based antileishmanial drugs provides insight. Gold (Au) and silver (Ag) complexes, for example, are known to inhibit essential parasite enzymes like trypanothione (B104310) reductase (TR). nih.govresearchgate.net TR is a key enzyme in the parasite's defense against oxidative stress. researchgate.net The efficacy of metal complexes, including those with lanthanides, against Leishmania species suggests that the ability to bind and sequester metal ions, or to be delivered as a metallodrug, is a viable antileishmanial strategy. mdpi.com The 4-hydroxy-2-pyridone scaffold, structurally related to the active portion of this compound, has been investigated for its potential to bind to Leishmania donovani topoisomerase 1 (LdTop1), an enzyme vital for DNA replication, further highlighting the diverse mechanisms through which these scaffolds can exert their antiparasitic effects. nih.gov

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being a notable early example. nih.govnih.gov This class of compounds exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov

Numerous studies have synthesized and evaluated novel naphthyridine derivatives, demonstrating their potential to combat microbial resistance. scilit.comresearchgate.net For instance, certain 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives show excellent activity against Gram-positive bacteria, including Streptococci and S. aureus, with potency comparable to fluoroquinolones like ciprofloxacin. nih.gov The introduction of different substituents, such as 1,2,4-triazole (B32235) moieties or piperazine (B1678402) rings, has been explored to enhance antimicrobial efficacy. nih.gov SAR studies have indicated that the presence of electron-withdrawing groups, such as chloro and nitro groups on phenyl ring substituents, can improve the antimicrobial activity. researchgate.netresearchgate.net Some synthesized imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives have demonstrated high activity against S. aureus, E. coli, Candida metapsilosis, and A. niger, comparable to standard drugs like penicillin and griseofulvin. nih.gov

| Derivative Class | Target Organism(s) | Observed Activity |

|---|---|---|

| Nalidixic Acid Derivatives | Gram-negative bacteria (e.g., E. coli) | Inhibition of DNA replication |

| 1,8-Naphthyridine-3-carboxylic acid derivatives | Gram-positive bacteria (S. aureus, Streptococci) | Potent antibacterial activity, comparable to ciprofloxacin |

| Imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives | S. aureus, E. coli, Candida metapsilosis, A. niger | High antibacterial and antifungal activity |

| Nalidixic acid-based 1,2,4-triazoles | Various bacterial and fungal strains | Good antibacterial and moderate antifungal activity |

A primary mechanism by which naphthyridine derivatives exert their antibacterial effect is through the inhibition of DNA synthesis. patsnap.com Specifically, many compounds in this class target bacterial DNA gyrase (also known as topoisomerase II) and topoisomerase IV. nih.govrsc.org These enzymes are essential for bacterial DNA replication, transcription, and repair. patsnap.com They introduce negative supercoils into DNA and manage DNA tangling during replication. researchgate.net

Nalidixic acid, the progenitor of the quinolone class of antibiotics, selectively and reversibly blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. nih.gov More advanced fluoroquinolone analogs based on the naphthyridine scaffold are potent inhibitors of the enzyme complex. nih.gov Molecular docking studies have shown strong interactions between these derivatives and the E. coli DNA gyrase enzyme. nih.gov By binding to the enzyme, these inhibitors stabilize the complex formed between the gyrase and DNA, which leads to breaks in the bacterial chromosome and ultimately cell death. nih.gov This targeted inhibition of essential bacterial enzymes, which are distinct from their mammalian counterparts, accounts for their selective antibacterial activity. rsc.org

Immunomodulatory and Anti-allergy Agent Investigations

Beyond their anti-infective and anti-cancer properties, naphthyridine derivatives have been explored for their ability to modulate the immune system, primarily through interaction with cannabinoid receptors.

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor expressed predominantly in immune cells, making it an attractive target for therapies aimed at treating inflammatory and autoimmune diseases without the psychoactive effects associated with the CB1 receptor. nih.govnih.govmdpi.com The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been identified as a highly suitable framework for developing potent and selective CB2 receptor agonists. nih.govacs.org

Researchers have synthesized numerous derivatives, functionalizing the naphthyridine core at various positions to optimize affinity and selectivity for the CB2 receptor. nih.gov These compounds have shown high affinity in the nanomolar range and high selectivity over the CB1 receptor. nih.govacs.org The functional activity of these ligands can be finely tuned; for example, introducing substituents at the C-6 position of the 1,8-naphthyridin-2(1H)-one scaffold can switch the compound's activity from agonist to antagonist/inverse agonist. nih.govacs.org

As CB2 agonists, these naphthyridine derivatives demonstrate significant immunomodulatory effects. In studies using activated lymphocytes from multiple sclerosis patients, these compounds blocked cell proliferation, down-regulated the production of the pro-inflammatory cytokine TNF-α, and inhibited key inflammatory signaling pathways involving Akt, Erk, and NF-kB. nih.gov The activation of CB2 receptors can suppress microglial activation and reduce the production of neurotoxic factors. nih.gov These findings highlight the potential of this compound derivatives as therapeutic agents for neuro-inflammatory conditions by selectively targeting the CB2 receptor to dampen excessive immune responses. nih.govresearchgate.net

| Compound Scaffold | Target | Functional Activity | Observed Immunomodulatory Effects |

|---|---|---|---|

| 1,8-Naphthyridin-2(1H)-one-3-carboxamide | Cannabinoid CB2 Receptor | Selective Agonism | Blocked lymphocyte proliferation, down-regulated TNF-α production |

| 1,8-Naphthyridin-2(1H)-one-3-carboxamide (with C-6 substitution) | Cannabinoid CB2 Receptor | Antagonism / Inverse Agonism | Modulation of receptor functionality |

| Quinoline derivatives | Cannabinoid CB2 Receptor | Selective Agonism | Inhibited cell activation markers in MS patient lymphocytes |

Inhibition of SRS-A Release

While direct studies on the inhibition of Slow-Reacting Substance of Anaphylaxis (SRS-A) release by this compound are not extensively documented in publicly available literature, research into the closely related 1,8-naphthyridin-2(1H)-one scaffold provides significant insights into the potential anti-allergic activity of this class of compounds. The mechanism of action for these related compounds is suggested to be the inhibition of the release of sulfidopeptide leukotrienes, which are the primary components of SRS-A.

Derivatives of the isomeric 1,8-naphthyridin-2(1H)-one have been identified as potent inhibitors of SRS-A release. Structure-activity relationship (SAR) studies on this scaffold have revealed key structural features that influence their inhibitory activity. For instance, substitutions at the N1 and C3 positions of the naphthyridinone core have been shown to be critical for potency.

In one such study, a series of 1-phenyl-3-substituted-4-acetoxy-1,8-naphthyridin-2(1H)-ones were synthesized and evaluated for their ability to inhibit SRS-A release. The data from these studies can be used to infer potential SAR trends for the 1,7-naphthyridin-2(1H)-one scaffold.

Below is a representative data table of 1,8-naphthyridin-2(1H)-one derivatives and their corresponding activity, which may serve as a predictive model for the 1,7-naphthyridine series.

Table 1: Inhibition of SRS-A Release by Substituted 1,8-Naphthyridin-2(1H)-one Derivatives Note: The following data is for the isomeric 1,8-naphthyridine (B1210474) scaffold and is presented here for illustrative purposes.

| Compound | N1-Substituent | C3-Substituent | C4-Substituent | Relative Inhibitory Potency |

| A | Phenyl | n-Butyl | Hydroxy | Baseline |

| B | Phenyl | 2-Propenyl | Acetoxy | High |

| C | 3'-Chlorophenyl | 2-Propenyl | Acetoxy | Very High |

| D | 3'-Methoxyphenyl | 2-Propenyl | Acetoxy | High |

The data suggests that an acetoxy group at the C4 position and a 2-propenyl group at the C3 position are favorable for activity. Furthermore, substitution on the N1-phenyl ring can modulate potency, with a 3'-chloro substituent showing a significant increase in inhibition. These findings highlight the importance of electronic and steric factors in the interaction of these compounds with their biological target.

General Principles of Structure-Activity Relationship Elucidation